Product packaging for 2,5-Anhydro-D-mannose Oxime(Cat. No.:)

2,5-Anhydro-D-mannose Oxime

Cat. No.: B12294138
M. Wt: 177.16 g/mol
InChI Key: LOWIEQVCSWOMAE-LREOWRDNSA-N
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Description

Significance as a Carbohydrate-Derived Compound

The core structure of 2,5-Anhydro-D-mannose (B15759) oxime is derived from D-mannose, a C-2 epimer of glucose that plays a crucial role in human metabolism and protein glycosylation. cymitquimica.com Its defining feature is the 2,5-anhydro bridge, which creates a furanose-like ring, distinguishing it from the more common pyranose ring form of many hexoses. This structural modification has profound implications for its chemical behavior.

A key area of its significance lies in its role as a reactive chemical handle. The oxime functional group is particularly useful in bioconjugation chemistry. acs.orgnih.gov Research has shown that the 2,5-anhydro-D-mannose residue at the reducing end of oligosaccharides, such as those derived from chitin (B13524), is highly reactive. acs.orgnih.gov This high reactivity allows for the efficient formation of oximes and hydrazones, which are types of imines. acs.orgnih.govresearchgate.net These reactions are notably faster compared to those with other carbohydrates. acs.orgnih.gov

A significant advantage of the 2,5-anhydro-D-mannose structure is that it exclusively forms acyclic imines (oximes or hydrazones) and does not lead to the formation of cyclic N-glycosides, a common side reaction with other reducing sugars. acs.orgnih.govresearchgate.netoskar-bordeaux.frnih.govresearchgate.net This specificity provides cleaner reaction profiles and higher yields of the desired conjugate, making it a valuable building block in the synthesis of complex carbohydrate structures. acs.orgnih.gov

Chemical Properties of 2,5-Anhydro-D-mannose Oxime
PropertyValueSource
Molecular FormulaC6H11NO5 biosynth.comechemi.comscbt.com
Molecular Weight177.16 g/mol cymitquimica.combiosynth.comechemi.com
CAS Number127676-61-3 cymitquimica.combiosynth.comechemi.com
AppearanceWhite to off-white solid cymitquimica.com
SolubilitySoluble in water and various organic solvents cymitquimica.com

Role in Glycobiology and Carbohydrate Modification Research

In the intricate field of glycobiology, which studies the structure, biosynthesis, and biology of saccharides, this compound serves as a versatile tool. biosynth.comusbio.net Its applications stem from its ability to act as a glycosylation inhibitor and a precursor for creating modified carbohydrates. biosynth.com

One of its noted functions is the inhibition of glycosylation, the enzymatic process that attaches glycans to proteins, lipids, or other organic molecules. biosynth.com By preventing the formation of glycosidic bonds, it can be used to study the effects of glycosylation on various biological processes. biosynth.com Furthermore, it has been shown to inhibit the enzyme alpha-mannosidase, which is involved in the conversion of mannitol (B672) to mannose and fructose (B13574). biosynth.com

The compound is instrumental in the synthesis of complex carbohydrates like polysaccharides and oligosaccharides. biosynth.com The oxime group provides a site for further chemical modifications, such as fluorination or methylation, creating derivatives useful for techniques like click chemistry. biosynth.com This allows for the precise and efficient construction of larger, well-defined carbohydrate structures for research purposes. biosynth.com

A significant application is in the preparation of potential glycosidase inhibitors. echemi.com For instance, this compound is used to synthesize C-(D-glycopyranosyl)ethylamines and C-(D-glycofuranosyl)methylamines, which are investigated for their ability to block the action of glycosidases. echemi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO5 B12294138 2,5-Anhydro-D-mannose Oxime

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO5

Molecular Weight

177.16 g/mol

IUPAC Name

2-[(E)-hydroxyiminomethyl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C6H11NO5/c8-2-4-6(10)5(9)3(12-4)1-7-11/h1,3-6,8-11H,2H2/b7-1+

InChI Key

LOWIEQVCSWOMAE-LREOWRDNSA-N

Isomeric SMILES

C(C1C(C(C(O1)/C=N/O)O)O)O

Canonical SMILES

C(C1C(C(C(O1)C=NO)O)O)O

Origin of Product

United States

Chemical Reactivity and Derivatization Strategies of 2,5 Anhydro D Mannose Oxime

Unique Reactivity Profile of the Oxime Functional Group

2,5-Anhydro-D-mannose (B15759) oxime is typically formed from the reaction of 2,5-Anhydro-D-mannose with hydroxylamine (B1172632). nih.gov The 2,5-anhydro-D-mannose residue itself is often generated at the reducing end of chitosan (B1678972) oligomers through nitrous acid (HONO) depolymerization, a process that creates a particularly reactive aldehyde group. nih.govacs.org

The reactivity of the oxime functional group in this specific context presents several unique characteristics. The formation of the oxime from the 2,5-anhydro-D-mannose precursor is notably rapid compared to similar reactions with other carbohydrates. nih.govacs.org A key feature of this reaction is that it exclusively forms acyclic imines, which exist as a mixture of E and Z isomers. nih.govacs.orgnih.gov Crucially, unlike many other reducing sugars, the 2,5-anhydro-D-mannose structure prevents the subsequent formation of cyclic N-glycosides. nih.govacs.orgoskar-bordeaux.fr This absence of cyclization simplifies the product mixture and provides a well-defined point for further chemical modification. oskar-bordeaux.fr The stability and reactivity of the oxime can be influenced by environmental factors such as pH. nih.gov The reaction to form the oxime from its precursor, β-D-glucopyranosiduronate-(1→4)-2,5-Anhydro-D-mannose, with hydroxylamine in an aqueous sodium acetate (B1210297) solution can achieve high yields of approximately 90%. nih.gov

Directed Chemical Modifications and Derivatization

The well-defined and reactive nature of the oxime group on the 2,5-anhydro-D-mannose scaffold makes it an excellent target for directed chemical modifications to introduce new functionalities and properties.

Fluorination and methylation are important derivatization strategies for creating specialized molecular probes and other functional molecules. It has been noted that 2,5-Anhydro-D-mannofuranose oxime can be fluorinated or methylated to produce derivatives suitable for applications such as click chemistry. While specific protocols starting from the oxime are not detailed, the modification of the parent 2,5-anhydromannitol scaffold is well-documented for creating probes targeting glucose transporters (GLUTs). For instance, fluorinated derivatives of 2,5-anhydro-D-mannitol have been synthesized with the goal of developing noninvasive imaging probes. rsc.org These modifications can enhance metabolic stability, a desirable trait for imaging agents. academie-sciences.fr Similarly, O-methylation is a standard procedure applied to glycosaminoglycans (GAGs) to create derivatives for therapeutic and cosmetic use. uwindsor.ca

A significant derivatization of the oxime functional group is its reduction to a stable amine. This transformation converts the C=N double bond of the oxime into a C-N single bond, creating a stable secondary amine conjugate. nih.govacs.org This reduction is an irreversible step that stabilizes the linkage. oskar-bordeaux.fr Common reducing agents used for this purpose include α-picoline borane (B79455) (PB) and sodium cyanoborohydride (NaCNBH₃). nih.govacs.org For example, the oxime of β-D-glucopyranosiduronate-(1→4)-2,5-Anhydro-D-mannose can be reduced using a Palladium on carbon catalyst (Pd(OH)₂-C) under a hydrogen atmosphere to yield the corresponding 1-amino-2,5-anhydro-1-deoxy-D-mannitol derivative with high efficiency. nih.gov

While this reduction provides a route to an amino-functionalized derivative, the direct synthesis of C-(D-glycopyranosyl)ethylamines and C-(D-glycofuranosyl)methylamines from 2,5-Anhydro-D-mannose oxime is not explicitly described in the reviewed literature. General methods for the synthesis of C-glycosides, which feature a stable carbon-carbon bond replacing the anomeric oxygen, are extensive and often start from different carbohydrate precursors, such as glycosyl fluorides or acetates. researchgate.net These C-glycoside analogues are of significant interest as they offer enhanced chemical and enzymatic stability compared to their O-glycoside counterparts. researchgate.netresearchgate.net

Oxime SubstrateReducing AgentProductReference
AnM-PDHA Conjugates (Oxime)α-Picoline Borane (PB)Stable Secondary Amine Conjugate nih.gov
AnM-PDHA Conjugates (Oxime)Sodium Cyanoborohydride (NaCNBH₃)Stable Secondary Amine Conjugate nih.govacs.org
β-D-glucopyranosiduronate-(1→4)-2,5-Anhydro-D-mannose oximePd(OH)₂-C, H₂β-D-glucopyranosiduronate-(1→4)-1-amino-2,5-anhydro-1-deoxy-D-mannitol nih.gov

Conjugation Chemistry for Advanced Materials and Probes

The reactivity of this compound and its precursor aldehyde makes it a prime candidate for conjugation chemistry, enabling the construction of complex biomaterials and molecular probes.

Oxime ligation, often referred to as "oxime-click chemistry," is a highly efficient and chemoselective reaction between an aminooxy group and an aldehyde or ketone. The 2,5-anhydro-D-mannose residue, with its reactive aldehyde, is an excellent substrate for this type of conjugation. This methodology has been successfully employed for the end-modification of polysaccharides and the synthesis of diblock copolymers, such as polysaccharide-poly(ethylene glycol) (PEG) conjugates. mdpi.com In fact, for chitosan that has been depolymerized with nitrous acid to generate the 2,5-anhydro-D-mannose end-group, oxime-click chemistry has been the primary strategy for conjugation reactions. This approach allows for the attachment of various "clickable" chemical groups, including alkenes, alkynes, and azides, by reacting the aldehyde with appropriately functionalized O-hydroxylamines.

A particularly powerful application of 2,5-Anhydro-D-mannose is its reaction with bivalent linkers like dioxyamines and dihydrazides. This strategy is used to create activated oligosaccharide precursors for the synthesis of diblock oligosaccharides, such as chitin-b-chitin and chitin-b-dextran. nih.gov The reaction of chitin (B13524) oligomers ending in a 2,5-anhydro-D-mannose unit with reagents like adipic acid dihydrazide (ADH) or O,O′-1,3-propanediyl-bishydroxylamine (PDHA) is significantly faster than for other carbohydrates. nih.govacs.org

Kinetic studies have shown that with 2 equivalents of ADH or PDHA, these conjugation reactions are essentially complete within 4–6 hours. acs.org The reaction proceeds to form acyclic hydrazones or oximes, respectively. nih.govacs.org These activated oligomers can then react with a second oligosaccharide block. nih.gov The entire process, including the initial activation and subsequent coupling, provides a straightforward, protection-group-free method for producing novel biomaterials. nih.gov

Reactant 1Reactant 2Product TypeReaction Time (Completion)Reference
AnM OligomersAdipic Acid Dihydrazide (ADH)Hydrazone~4-6 hours acs.org
AnM OligomersO,O′-1,3-propanediyl-bishydroxylamine (PDHA)Oxime~4-6 hours acs.org
COS-amfO,O′-1,3-propanediyl-bishydroxylamineDioxyamine-linked COS-

Reactions with Dioxyamines and Dihydrazides

Acyclic Imine Formation (Hydrazones or Oximes) and Absence of Cyclic N-Glycosides

A key characteristic of the reaction between 2,5-anhydro-D-mannose and hydrazides or dioxyamines is the exclusive formation of acyclic imines, specifically hydrazones and oximes, respectively. acs.orgnih.govresearchgate.netnih.gov Unlike many other reducing sugars that exist in equilibrium with cyclic hemiacetal forms and can lead to the formation of cyclic N-glycosides, the structure of 2,5-anhydro-D-mannose prevents such cyclization. researchgate.netoskar-bordeaux.frresearchgate.net This is because the anhydro bridge restricts the conformational flexibility of the molecule, making the formation of a stable cyclic N-glycoside ring unfavorable. researchgate.netoskar-bordeaux.fr

The reaction proceeds through the nucleophilic attack of the aminooxy group of a dioxyamine (such as O,O′-1,3-propanediyl-bishydroxylamine, PDHA) or the hydrazide group of a dihydrazide (like adipic acid dihydrazide, ADH) on the aldehyde carbon of 2,5-anhydro-D-mannose. acs.orgnih.gov This leads to the formation of E- and Z-isomers of the corresponding oxime or hydrazone. acs.orgnih.govnih.gov The absence of cyclic byproducts simplifies the product mixture and subsequent purification processes, which is a significant advantage in the synthesis of well-defined bioconjugates. acs.orgresearchgate.net Studies have consistently shown that under various reaction conditions, only the acyclic E- and Z-imine isomers are observed, with no evidence of cyclic N-glycoside formation. acs.orgnih.govresearchgate.net

Kinetic Studies of Conjugation Reactions and pH Dependency

The kinetics of oxime and hydrazone formation from 2,5-anhydro-D-mannose have been studied in detail, revealing that these reactions are significantly faster compared to those with other carbohydrates. acs.orgnih.gov For instance, the conjugation of 2,5-anhydro-D-mannose terminated chitin oligomers with ADH and PDHA is substantially quicker than with oligomers having a standard N-acetyl-D-glucosamine reducing end. acs.orgnih.gov

The table below summarizes kinetic parameters for the conjugation of A₂M with ADH and PDHA at different pH values.

Reactant AReactant BpHt₀.₅ (h)t₀.₉ (h)Equilibrium Yield (%)
A₂MADH3.00.220.7885
A₂MADH4.00.381.3787
A₂MADH5.00.160.5581
A₂MPDHA3.00.210.7591
A₂MPDHA4.00.240.8791
A₂MPDHA5.00.160.5688

This table is based on data from Mo et al. (2020). acs.org

Equilibrium Considerations in Oxime Formation Reactions

Oxime formation is a reversible reaction, and the position of the equilibrium is influenced by the reaction conditions. researchgate.net For 2,5-anhydro-D-mannose, the equilibrium strongly favors the formation of the acyclic oxime products. d-nb.info As indicated in the kinetic data table above, high equilibrium yields are achieved for both hydrazone and oxime formation under the studied pH conditions. acs.org The inherent reactivity of the aldehyde group in 2,5-anhydro-D-mannose contributes to this favorable equilibrium. ntnu.nod-nb.info The lack of competing cyclization reactions further ensures that the equilibrium lies far towards the desired acyclic imine products. researchgate.netresearchgate.net

Reductive Amination of Oximes for Stable Secondary Amine Conjugates

While oxime linkages are useful, they can be susceptible to hydrolysis, particularly under acidic conditions. d-nb.info To create more stable conjugates, the oxime is often reduced to a secondary amine. acs.orgoskar-bordeaux.fr This irreversible reduction provides a robust and stable linkage for various applications. acs.orgoskar-bordeaux.fr

Reductant Selection and Selectivity Challenges (e.g., α-Picoline Borane, Sodium Cyanoborohydride)

The choice of reducing agent for the reductive amination of 2,5-anhydro-D-mannose oximes presents unique challenges. Commonly used reductants for imines, such as α-picoline borane (α-PicBH₃) and sodium cyanoborohydride (NaBH₃CN), are effective but lack selectivity in this specific case. acs.orgresearchgate.netnih.govoskar-bordeaux.fr Unlike in reactions with many other carbohydrates where these reductants preferentially reduce the imine over the reducing-end aldehyde, they rapidly reduce the aldehyde of 2,5-anhydro-D-mannose itself. researchgate.netoskar-bordeaux.fr

This lack of selectivity necessitates a two-step procedure for producing stable secondary amine conjugates. acs.orgresearchgate.netoskar-bordeaux.fr First, the oxime or hydrazone is formed and allowed to reach equilibrium. Subsequently, the reducing agent is added to reduce the pre-formed imine. acs.org

α-Picoline Borane (α-PicBH₃) is a non-toxic and effective alternative to sodium cyanoborohydride for reducing imines. oskar-bordeaux.frthieme-connect.comresearchgate.net Its reactivity is pH-dependent, with the reduction rate increasing significantly at lower pH values (in the investigated range of pH 3-5). nih.govoskar-bordeaux.fr This is attributed to the protonation of the imine to form a more readily reducible iminium ion. nih.gov

Sodium Cyanoborohydride (NaBH₃CN) is a milder and more selective reducing agent than sodium borohydride (B1222165) and is stable under acidic conditions. interchim.frchemicalbook.comsigmaaldrich.com It is widely used for reductive aminations. interchim.frchemicalbook.comsigmaaldrich.com In the context of 2,5-anhydro-D-mannose oximes, NaBH₃CN can effectively reduce the oxime linkage. acs.orgnih.gov For instance, complete reduction of a hydrazone conjugate was achieved in about an hour using 3 equivalents of NaBH₃CN at pH 4.0. nih.gov The reduction of the corresponding oxime was slower under the same conditions. nih.gov However, a significant drawback of NaBH₃CN is the liberation of highly toxic hydrogen cyanide gas when strong acids are used. interchim.frchemicalbook.com

The table below provides a comparison of the characteristics of these two reducing agents.

ReductantAdvantagesDisadvantages
α-Picoline Borane Non-toxic, effective for imine reduction. oskar-bordeaux.frthieme-connect.comresearchgate.netLacks selectivity for the imine in the presence of 2,5-anhydro-D-mannose, requiring a two-step process. acs.orgresearchgate.netoskar-bordeaux.fr
Sodium Cyanoborohydride Milder and more selective than NaBH₄, stable in acidic conditions. interchim.frchemicalbook.comsigmaaldrich.comLacks selectivity for the imine with 2,5-anhydro-D-mannose; releases toxic HCN with strong acids. researchgate.netoskar-bordeaux.frinterchim.frchemicalbook.com

Applications in Advanced Chemical Biology and Biomaterials Science

Synthesis of Complex Carbohydrates, Oligosaccharides, and Polysaccharides

2,5-Anhydro-D-mannose (B15759) oxime is a valuable building block in the synthesis of complex carbohydrates. biosynth.com Its structure, derived from D-mannose, features a stable five-membered anhydro ring and a reactive oxime group, making it a versatile precursor for constructing larger oligosaccharides and polysaccharides. cymitquimica.com The formation of the oxime from the aldehyde of the AnM residue is a key step, creating a stable yet reactive handle for further elaboration. cymitquimica.com This approach is part of a broader strategy where chemoenzymatic methods are increasingly combined with chemical synthesis to shorten reaction times and improve yields by avoiding extensive protection and deprotection steps. nih.gov The oxime linkage provides a stable covalent bond that can be incorporated into sophisticated glycoconjugates and complex carbohydrate structures. biosynth.comnih.gov

Development of Engineered Block Polysaccharides and Copolymers

Engineered block polysaccharides, composed of two or more distinct oligosaccharide blocks linked terminally, represent a modern class of biomaterials derived from renewable resources. acs.orgnih.govntnu.no This terminal linkage strategy is analogous to synthetic AB-type block copolymers and is advantageous because it minimally perturbs the intrinsic properties of the individual polysaccharide blocks, such as their solubility, crystallinity, and biodegradability. acs.orgnih.gov

A crucial method for creating these structures involves the nitrous acid (HONO) depolymerization of chitosan (B1678972), which yields chitin (B13524) or chitosan oligomers with a highly reactive 2,5-anhydro-D-mannose (AnM) residue at the reducing end. acs.orgnih.govrsc.org The aldehyde group of this AnM unit is particularly reactive and serves as a key site for modification. acs.orgmdpi.com Unlike other reducing sugars that exist in equilibrium with various cyclic forms, the AnM residue does not form cyclic N-glycosides upon reaction with dioxyamines or dihydrazides, resulting exclusively in the formation of acyclic oximes or hydrazones. acs.orgoskar-bordeaux.frresearchgate.net This simplifies the reaction chemistry and product profile significantly. acs.org

The unique reactivity of the AnM terminus on chitin oligomers is exploited to create novel chitin-based diblock oligosaccharides. acs.orgnih.gov The process involves activating the AnM-terminated chitin oligomers with bivalent linkers like dioxyamines or dihydrazides to form stable oxime or hydrazone functionalities. acs.orgnih.govnih.gov These reactions are notably faster compared to similar conjugations with other carbohydrates. acs.org

Once activated, the functionalized chitin block can be coupled with a second oligosaccharide block. This methodology has been successfully used to prepare chitin-b-chitin and chitin-b-dextran diblock oligosaccharides without the need for complex protection/deprotection strategies. nih.govnih.gov The attachment of a second block to the activated chitin oligomers has been observed to be even faster than the initial activation step. acs.org

Reaction Parameter Finding Source
Reactants Chitin oligomers with a 2,5-anhydro-d-mannose end (AnM) and dioxyamines (e.g., PDHA) or dihydrazides (e.g., ADH). acs.org
Reaction Kinetics Reactions of AnM oligomers with PDHA (oxime formation) and ADH (hydrazone formation) are significantly faster than with standard GlcNAc-terminated oligomers. acs.org
Completion Time With 2 equivalents of the linker (ADH or PDHA), reactions are essentially complete within 4–6 hours. acs.org
pH Influence The reaction kinetics for oxime formation with PDHA show some pH dependence, with pH 4.0 and 5.0 being faster than pH 3.0. acs.org
Product Structure Only acyclic oximes and hydrazones are formed; no cyclic N-glycosides are observed. acs.orgnih.gov
Diblock Synthesis The activated chitin oligomers serve as precursors for synthesizing diblock structures like AnM-b-MAn (chitin-b-chitin) and AnM-b-Dextm (chitin-b-dextran). acs.orgnih.gov

The same end-group functionalization strategy is applied to chitosan oligomers (COS) obtained from nitrous acid depolymerization, which also feature the reactive 2,5-anhydro-D-mannose (AnM or amf) unit. mdpi.comresearchgate.net This allows for the regioselective modification of the chitosan chain at its reducing end. rsc.orgrsc.org

The "oxime click" reaction is a prominent method for this purpose, where the aldehyde at the AnM terminus is reacted with an aminooxy-functionalized molecule to form a stable oxime linkage. researchgate.net This technique has been used to synthesize chitosan-based block copolymers, such as by attaching polyethylene (B3416737) glycol (PEG) to the chitosan chain terminus, creating CS-b-PEG copolymers. researchgate.netnih.gov This end-group functionalization provides a powerful tool for developing advanced materials based on chitosan, a biocompatible and biodegradable polymer. mdpi.comchemrxiv.org

Chitosan-based copolymers are highly valuable for modifying the surfaces of biomaterials to enhance their performance. researchgate.netsigmaaldrich.cn The functionalization of surfaces with chitosan oligomers is of great interest for a wide range of biomedical applications due to chitosan's inherent biocompatibility, and antibacterial properties, as well as its ability to influence cell adhesion and wetting. researchgate.netresearchgate.net

By creating copolymers through end-group activation of the AnM residue, materials with tailored surface properties can be designed. For example, chitosan-based surfactant polymers have been developed to improve the blood compatibility of biomaterials. nih.gov When adsorbed onto a polyethylene surface, these copolymers, featuring PEG side chains, significantly decreased platelet adhesion by 85-96% and reduced coagulation activation. nih.gov The surface charge can also be tuned; creating a negatively charged chitosan surface resulted in the lowest platelet adhesion. nih.gov Similarly, grafting copolymers of glycidyl (B131873) methacrylate (B99206) onto chitosan films can increase their hydrophobicity, which in turn slows the rate of biodegradation, making them suitable for applications like protective layers for wound dressings. researchgate.net The ability to specifically engineer the end-group of chitosan via the 2,5-Anhydro-D-mannose oxime linkage is therefore a key enabling technology for creating these advanced, functional biomaterial surfaces. researchgate.net

Chitosan-Based Copolymers and End-Group Functionalized Materials

Use as Acceptors in Enzymatic Glycosylation for Oligosaccharide Synthesis

While chemical synthesis provides a robust route to many oligosaccharides, enzymatic synthesis using glycosyltransferases offers unparalleled control over stereochemistry and regiochemistry. google.comresearchgate.net An important application of this compound and related structures is their use as acceptor substrates in enzymatic glycosylation reactions. nih.govnih.gov

Research has shown that reducing sugar oximes can be recognized and utilized as substrates by glycosyltransferases, although they may be poorer substrates compared to the native reducing sugars. nih.gov This allows for the enzymatic elongation of an oxime-linked core saccharide. An alternative and often more efficient strategy is to first build a desired oligosaccharide using enzymes and then perform the oxime ligation at the reducing end. nih.gov

A specific example demonstrates the utility of a 2,5-Anhydro-D-mannose derivative as an enzymatic acceptor. nih.gov In this work, a disaccharide featuring a 2,5-Anhydro-D-mannose unit was synthesized and then converted to its oxime form. This oxime was subsequently used as an acceptor in an enzymatic reaction to create a more complex oligosaccharide.

Step Procedure Compound Result Source
1. Precursor Synthesis N-deacetylated heparosan was deaminated with nitrous acid.β-D-glucopyranosiduronate-(1→4)-2,5-Anhydro-D-mannoseDisaccharide with a reactive aldehyde end-group was formed. nih.gov
2. Oxime Formation The disaccharide was treated with hydroxylamine (B1172632) hydrochloride in an aqueous sodium acetate (B1210297) solution.β-D-glucopyranosiduronate-(1→4)-2,5-Anhydro-D-mannose oximeThe target oxime was formed in ~90% yield as a mixture of E and Z isomers. nih.gov
3. Enzymatic Glycosylation The disaccharide oxime was incubated with the enzyme KfiA and a UDP-GlcNTFA donor.Trisaccharide ProductThe enzyme successfully transferred a sugar unit to the oxime acceptor, demonstrating its viability in enzymatic synthesis. nih.gov

This chemoenzymatic approach, combining the specific reactivity of the this compound with the precision of glycosyltransferases, provides a powerful pathway for the synthesis of well-defined, complex oligosaccharides for biological studies. nih.govnih.gov

Enzymatic Interactions and Inhibitory Mechanisms of 2,5 Anhydro D Mannose Oxime

Implications for Glycosylation Pathways and Cellular Processes

The inhibition of glycosidases by compounds like 2,5-anhydro-D-mannose (B15759) oxime has significant consequences for glycosylation pathways and, by extension, various cellular processes. As a glycosylation inhibitor, it can prevent the formation of glycosidic bonds, which is a fundamental step in the synthesis of complex carbohydrates such as oligosaccharides and polysaccharides. biosynth.com This interference can disrupt the formation of glycoproteins and glycolipids, which are vital for cell recognition, signaling, and adhesion.

The broader implications can be understood by examining the effects of the related compound, 2,5-anhydro-D-mannitol. This compound has been shown to inhibit major metabolic pathways such as gluconeogenesis and glycogenolysis in rat hepatocytes. nih.gov It can inhibit glucose production from sources like alanine, lactate (B86563), and pyruvate, and also stimulates the formation of lactate from glycerol (B35011) or dihydroxyacetone. nih.gov Furthermore, it markedly inhibits glycogenolysis in liver cells, even in the presence of the hormone glucagon. nih.gov

Moreover, the 2,5-anhydro-D-mannitol structure is recognized by cellular transporters. It acts as an analog of D-fructose and has a notable affinity for the GLUT5 transporter, which is responsible for fructose (B13574) uptake into cells. ualberta.canih.gov Given that some cancer cells, particularly in breast cancer, overexpress GLUT5, this transporter is a target for diagnostic and therapeutic strategies. ualberta.canih.gov The ability of 2,5-anhydro-D-mannitol derivatives to interact with and inhibit fructose uptake via GLUT5 highlights a critical cellular process that can be modulated by this class of compounds. nih.gov These interactions with key enzymes and transporters in carbohydrate metabolism demonstrate the potential of 2,5-anhydro-D-mannose derivatives to significantly impact cellular energy homeostasis. nih.gov

Table 2: Effects of 2,5-Anhydro-D-mannitol on Metabolic Processes

Process System Effect
Blood Glucose Fasting mice, rats, diabetic mice Decreased by 17% to 58% nih.gov
Gluconeogenesis Rat hepatocytes Inhibition nih.gov
Glycogenolysis Rat hepatocytes Marked Inhibition nih.gov
Lactate Formation Rat hepatocytes (from glycerol) Stimulation nih.gov

Spectroscopic and Analytical Characterization of 2,5 Anhydro D Mannose Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic-level structure of 2,5-Anhydro-D-mannose (B15759) Oxime. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity of atoms and the stereochemistry of the molecule.

¹H NMR Spectroscopy for Isomer Identification and Structural Confirmation

Proton (¹H) NMR spectroscopy is a powerful technique for identifying the geometric isomers of 2,5-Anhydro-D-mannose Oxime. The formation of the oxime from 2,5-Anhydro-D-mannose results in a mixture of (E) and (Z) isomers, which can be distinguished by the chemical shifts of the proton on the C1 carbon (the CH=N group).

In the case of a related compound, β-D-glucopyranosiduronate-(1→4)-2,5-Anhydro-D-mannose oxime, the ¹H NMR spectrum clearly shows two distinct doublets for the C1 proton, corresponding to the two isomers. nih.gov The downfield signal at 7.44 ppm is attributed to the (E)-isomer, while the upfield signal at 6.84 ppm corresponds to the (Z)-isomer. nih.gov The integration of these signals allows for the determination of the isomeric ratio, which was found to be approximately 7:2 in favor of the (E)-isomer. nih.gov

Table 1: ¹H NMR Chemical Shifts for the C1-Proton of β-D-glucopyranosiduronate-(1→4)-2,5-Anhydro-D-mannose Oxime Isomers

IsomerChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
(E)-isomer7.44doublet3.78
(Z)-isomer6.84doublet6.88

Data sourced from a 600 MHz NMR spectrum in D₂O. nih.gov

¹³C NMR Spectroscopy for Carbon Backbone Elucidation

DOSY NMR for Conjugate Characterization

Diffusion-Ordered Spectroscopy (DOSY) NMR is a valuable technique for confirming the successful conjugation of this compound to other molecules or polymers. This method separates the NMR signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape.

In a successful conjugation, the entire new molecule, including the this compound moiety and the molecule it is attached to, will have the same diffusion coefficient. This results in all the proton signals from the conjugate aligning at the same diffusion coefficient value in the DOSY spectrum. This technique has been effectively used to confirm the covalent attachment of 2,5-anhydro-D-mannose-terminated chitosan (B1678972) to other molecules, demonstrating that all components of the conjugate diffuse as a single entity.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to confirm the molecular weight of this compound and its derivatives, as well as to monitor the progress of chemical reactions.

LC-MS for Reaction Assessment and Product Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is particularly useful for monitoring the formation of this compound from its precursor, 2,5-Anhydro-D-mannose.

By analyzing samples from the reaction mixture at different time points, LC-MS can track the disappearance of the starting material and the appearance of the product. The mass spectrometer provides the molecular weight of the components as they elute from the chromatography column, confirming the identity of the product. Electrospray ionization (ESI) is a common ionization technique used in this context, as it is gentle and suitable for analyzing polar molecules like sugar oximes. nih.gov

MALDI-TOF Mass Spectrometry for Polymer Characterization

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique used for the analysis of large molecules such as polymers. This method is well-suited for characterizing polymers that have been functionalized with this compound.

In this technique, the polymer sample is mixed with a matrix and irradiated with a laser. The matrix absorbs the laser energy and transfers it to the polymer molecules, causing them to desorb and ionize without significant fragmentation. The time it takes for the ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio. MALDI-TOF MS has been successfully used to determine the molecular weight distribution of polysaccharides, such as PEGylated polymers, that incorporate a 2,5-anhydro-D-mannose unit at their reducing end.

Analysis of Tautomeric and Hydrated Forms of 2,5-Anhydro-D-mannose and its Oxime Derivative

The chemical structure of 2,5-Anhydro-D-mannose, the precursor to this compound, allows for the existence of equilibrium between its aldehyde form and a hydrated geminal diol (gem-diol) form, particularly in aqueous solutions. This equilibrium is a critical aspect of the compound's reactivity and spectroscopic characterization.

Observation and Quantification of Gem-Diol Equilibrium

In aqueous environments, the aldehyde functional group of 2,5-Anhydro-D-mannose is subject to nucleophilic attack by water, leading to the formation of a gem-diol. Research has shown that this equilibrium strongly favors the hydrated form.

Detailed research findings indicate that for the parent compound, 2,5-Anhydro-D-mannose, the aldehyde is almost entirely in its hydrated, gem-diol form when in aqueous solution. This observation is significant as the reactivity of the aldehyde is considerably influenced by the position of this equilibrium. The formation of the oxime derivative proceeds from the aldehyde tautomer, highlighting the dynamic nature of this equilibrium.

Spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR), has been instrumental in observing and characterizing this phenomenon. For instance, in the ¹H NMR spectrum of purified oligomers with a terminal 2,5-Anhydro-D-mannose unit in D₂O, the proton corresponding to the aldehyde group (H-1) is observed as a doublet at approximately 4.9 ppm. This chemical shift and multiplicity are characteristic of a proton attached to a carbon bearing two hydroxyl groups, confirming the predominance of the gem-diol form.

While direct quantitative data for the gem-diol equilibrium of this compound is not extensively detailed in the available literature, the established behavior of its precursor suggests that a similar equilibrium would exist. The presence of the oxime group, an electron-withdrawing moiety, may influence the position of this equilibrium.

Below is a data table summarizing the key ¹H NMR signal for the hydrated form of the precursor, 2,5-Anhydro-D-mannose.

Table 1: ¹H NMR Data for the Gem-Diol Form of 2,5-Anhydro-D-mannose in D₂O

Proton Chemical Shift (ppm) Multiplicity

This table is based on data for the precursor, 2,5-Anhydro-D-mannose, as detailed in studies of chitin (B13524) oligomers.

Further research focusing specifically on the spectroscopic and analytical characterization of this compound is necessary to provide precise quantification of its tautomeric and hydrated forms.

Emerging Research Directions and Future Perspectives

Advancements in Stereoselective and High-Throughput Synthetic Methodologies

The foundation of research into 2,5-Anhydro-D-mannose (B15759) Oxime lies in the efficient synthesis of its precursor, 2,5-Anhydro-D-mannose. A well-established method for producing this precursor is the nitrous acid (HONO) depolymerization of chitosan (B1678972), a readily available biopolymer. This process specifically cleaves the D-glucosamine units within the chitosan chain to yield oligosaccharides with a highly reactive 2,5-Anhydro-D-mannose residue at the reducing end.

Beyond this degradation-based approach, researchers are exploring more controlled, bottom-up chemical syntheses to create derivatives. One such strategy begins with penta-O-acetyl-D-glucose diethyl dithioacetal, demonstrating the feasibility of constructing the 2,5-anhydro-D-mannose core from different carbohydrate sources through a series of chemical transformations.

Future advancements are likely to focus on stereoselective techniques, which are critical for producing specific isomers of complex carbohydrate molecules. While the synthesis of the β-D-mannopyranoside linkage is known to be one of the most challenging feats in carbohydrate chemistry, the development of substrate-controlled reactions and the use of novel protecting groups are active areas of research. These advanced stereoselective methods, currently applied to other mannose derivatives, could be adapted to create more complex and precisely structured molecules based on the 2,5-Anhydro-D-mannose scaffold. Furthermore, the rapid and efficient nature of oxime formation lends itself to high-throughput synthesis, enabling the creation of large libraries of diverse conjugates for screening and functional studies.

Exploration of Novel Conjugates and Their Bio-Functional Properties

A significant advantage of the 2,5-Anhydro-D-mannose unit is the high reactivity of its aldehyde group. Unlike the reducing ends of many other sugars, this aldehyde does not mutarotate in aqueous solutions, making it more consistently available for chemical reactions. This reactivity is exploited to form novel conjugates, with oxime ligation being a primary method.

The reaction of 2,5-Anhydro-D-mannose with dioxyamines, such as O,O′-1,3-propanediylbishydroxylamine, efficiently produces stable oxime-linked conjugates. This chemistry has been successfully used to create advanced biomaterials, including chitin-based diblock oligosaccharides. These reactions are notably fast and specific, yielding only the desired acyclic oximes without the formation of cyclic byproducts. The resulting conjugates often retain the beneficial properties of the parent molecules, such as the biocompatibility and biodegradability of chitosan, while introducing new functionalities.

The versatility of the 2,5-Anhydro-D-mannose core allows for various conjugation strategies beyond oximation. Researchers have also utilized reductive amination to form non-cleavable linkages and explored hydrazone formation as an alternative coupling method. This chemical flexibility is crucial for developing a wide range of functional materials, from drug delivery vehicles to advanced hydrogels.

Reaction TypeReactantsKey ConditionsReported YieldReference
OximationChitosan oligosaccharides (COS-amf) and O,O′-1,3-propanediylbishydroxylamine (PDHA)pH 5, Room Temperature, 1 hour85% mass yield
Hydrazone FormationChitin (B13524) trisaccharide (A2M) and Adipic dihydrazide (ADH)pH 4.0Reaction complete in 4-6 hours
Reductive AminationCOS-amf, PDHA, and Sodium cyanoborohydride (NaBH3CN)pH 5, followed by addition of reducing agentHigh yield (specific % not stated)

Deeper Mechanistic Insights into Enzymatic Inhibition and Substrate Specificity

An exciting future direction for 2,5-Anhydro-D-mannose Oxime and its derivatives is in the field of chemical biology, particularly as potential enzyme inhibitors. The structure of mannose is specifically recognized by a class of proteins known as lectins. The specific binding between mannose and lectins mediates a variety of biological processes.

Research on mannose analogs has provided a strong rationale for this approach. For example, 1-Deoxymannose, a compound structurally related to 2,5-Anhydro-D-mannose, has been identified as an effective inhibitor of the FimH protein. FimH is a lectin on the surface of uropathogenic Escherichia coli that binds to mannose structures on bladder cells, initiating urinary tract infections. By mimicking the natural mannose substrate, 1-Deoxymannose can competitively block this interaction, thus preventing bacterial adhesion.

This inhibitory mechanism provides a compelling model for the potential action of 2,5-Anhydro-D-mannose derivatives. Future research will likely focus on investigating whether this compound can similarly inhibit mannose-binding lectins like FimH or others, such as the mannose-specific jacalin-related lectins (mJRLs). Understanding the substrate specificity of these proteins is key. For instance, studies on glycoside transporters have shown that even small changes to the sugar structure, such as altering the orientation of a hydroxyl group (e.g., the difference between D-glucose and D-mannose), can completely abolish recognition and transport.

Investigating the binding affinity (KD value) of this compound to these target proteins will provide crucial mechanistic insights. By comparing its affinity to that of D-mannose and other known inhibitors, researchers can perform structure-activity relationship studies to design even more potent and specific inhibitors.

CompoundTarget ProteinBiological ContextInhibitory PrincipleReference
D-MannoseFimH (on UPEC)Urinary Tract InfectionsNatural ligand; acts as a competitive inhibitor
1-Deoxymannose (DM)FimH (on UPEC)Urinary Tract InfectionsMannose analog with higher binding affinity than D-Mannose
PNP-β-mannoseSmall intestine glycoside hydrolasesCarbohydrate digestionActs as an inhibitor of enzymes that process equatorial C-2 hydroxyl sugars

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing 2,5-Anhydro-D-mannose Oxime, and how do reaction conditions influence yield?

  • Methodology : The oxime derivative can be synthesized via nucleophilic substitution or derivatization of 2,5-Anhydro-D-mannose precursors. For example, Scheme 3 in describes continuous flow synthesis of 1-amino-2,5-anhydro-D-mannose, a potential intermediate for oxime formation. Reaction parameters like pH (to stabilize the oxime group), temperature (to minimize hydrolysis), and solvent polarity (to enhance nucleophilicity) must be optimized. LC-MS and ¹H NMR (as in ) are critical for monitoring reaction progress and intermediate stability .

Q. How can researchers verify the structural integrity and purity of this compound?

  • Methodology : Combine spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR : Assign peaks for the oxime (-NOH) group (δ ~7–9 ppm for protons) and confirm anhydro-sugar ring conformation.
  • LC-MS : Quantify purity and detect byproducts (e.g., hydrolysis derivatives).
  • FT-IR : Identify characteristic N-O and C=N stretches (~1630 cm⁻¹ and ~930 cm⁻¹) .
    • Validation : Cross-reference data with synthetic protocols from peer-reviewed sources (e.g., ) to avoid reliance on commercial vendor data .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in glycosylation or conjugation reactions?

  • Experimental Design :

  • Use isotopic labeling (e.g., ¹⁵N-oxime) to track nucleophilic attack sites during glycosylation.
  • Perform kinetic studies under varying electrophile concentrations (e.g., activated sugars) to determine rate laws.
  • Compare reactivity with non-oxime analogs (e.g., 2,5-Anhydro-D-mannose) to isolate the oxime’s electronic effects .
    • Data Interpretation : LC-MS and DOSY NMR ( ) can reveal transient intermediates and steric hindrance effects in conjugation reactions .

Q. How can conflicting stability data for this compound in aqueous vs. anhydrous environments be resolved?

  • Methodology :

  • Accelerated Stability Testing : Incubate samples under controlled humidity/temperature and quantify degradation via HPLC.
  • pH-Dependent Studies : Measure hydrolysis rates at pH 4–9 to identify stability thresholds.
  • Computational Modeling : Use DFT calculations to predict bond dissociation energies of the oxime group under varying conditions .
    • Contradiction Analysis : Compare results with prior studies (e.g., ’s semi-quantitative LC-MS data) and validate using orthogonal techniques (e.g., NMR peak integration for degradation products) .

Q. What strategies optimize enzymatic assays using this compound as a substrate or inhibitor?

  • Experimental Design :

  • Enzyme Kinetics : Perform Michaelis-Menten assays with purified enzymes (e.g., glycosidases) to measure KmK_m and VmaxV_{max}.
  • Competitive Inhibition Tests : Use isothermal titration calorimetry (ITC) to quantify binding affinities.
  • Structural Analysis : Co-crystallize the oxime with target enzymes for X-ray diffraction studies .
    • Troubleshooting : Address solubility issues via co-solvents (e.g., DMSO ≤5%) and validate activity with negative controls (e.g., oxime-free analogs) .

Data Analysis and Reporting

Q. How should researchers handle large datasets from stability or reactivity studies of this compound?

  • Best Practices :

  • Raw Data Management : Archive spectra/chromatograms in appendices (per ) and highlight processed data (e.g., kinetic curves) in the main text.
  • Statistical Validation : Apply ANOVA or t-tests to compare replicates; report confidence intervals.
  • Visualization : Use color-coded heatmaps for degradation profiles or 3D molecular models to illustrate binding interactions .

Q. What criteria distinguish high-quality research on this compound from unreliable studies?

  • Evaluation Framework :

  • Source Reliability : Prioritize peer-reviewed journals over vendor-supplied data (e.g., avoid ’s vendor-specific protocols).
  • Method Transparency : Ensure full disclosure of synthetic steps, analytical conditions, and statistical methods (per ’s OCHEM guidelines).
  • Reproducibility : Cross-validate findings with public databases (e.g., PubChem, Reaxys) and independent replicates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.